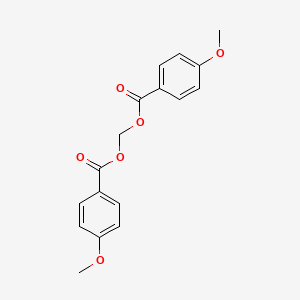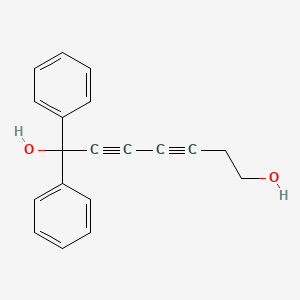
2,4-Heptadiyne-1,7-diol, 1,1-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Heptadiyne-1,7-diol, 1,1-diphenyl- is an organic compound characterized by the presence of two phenyl groups attached to a heptadiyne backbone. This compound is notable for its unique structure, which includes two triple bonds and two hydroxyl groups, making it a versatile molecule in organic synthesis and various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Heptadiyne-1,7-diol, 1,1-diphenyl- typically involves the coupling of phenylacetylene derivatives with appropriate diynes. One common method is the palladium-catalyzed cross-coupling reaction, which allows for the formation of the desired compound under mild conditions. The reaction usually requires a palladium catalyst, a base, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity 2,4-Heptadiyne-1,7-diol, 1,1-diphenyl-.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of diketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction of the triple bonds can yield alkenes or alkanes, depending on the reaction conditions and catalysts.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers or esters.
科学的研究の応用
2,4-Heptadiyne-1,7-diol, 1,1-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,4-Heptadiyne-1,7-diol, 1,1-diphenyl- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in multiple chemical reactions, influencing biological processes. For example, its ability to undergo oxidation and reduction reactions can modulate redox states in biological systems, potentially affecting cellular functions and signaling pathways.
類似化合物との比較
2,4-Hexadiyne-1,6-diol: Similar structure but with a shorter carbon chain.
1,1-Diphenyl-2-propyne-1-ol: Contains a single triple bond and a hydroxyl group.
1,1-Diphenyl-2-butene-1-ol: Contains a double bond instead of triple bonds.
Uniqueness: 2,4-Heptadiyne-1,7-diol, 1,1-diphenyl- is unique due to its combination of two triple bonds and two hydroxyl groups, which provides versatility in chemical reactions and potential applications. Its structure allows for diverse modifications and functionalizations, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
53019-27-5 |
|---|---|
分子式 |
C19H16O2 |
分子量 |
276.3 g/mol |
IUPAC名 |
1,1-diphenylhepta-2,4-diyne-1,7-diol |
InChI |
InChI=1S/C19H16O2/c20-16-10-2-1-9-15-19(21,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-8,11-14,20-21H,10,16H2 |
InChIキー |
OTOSWEYSLQJYBG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C#CC#CCCO)(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


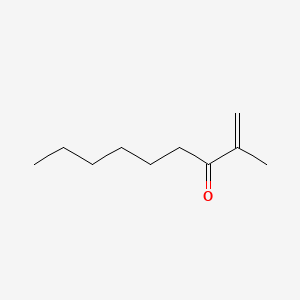
![Bicyclo[4.1.0]heptane, 7-methylene-](/img/structure/B14646353.png)
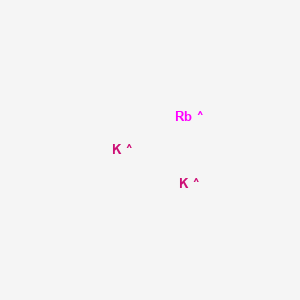
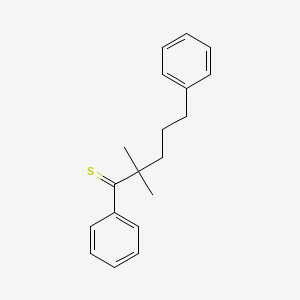
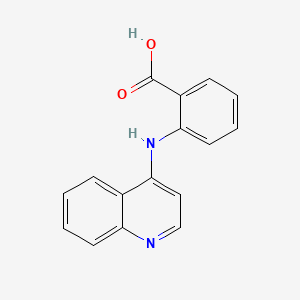
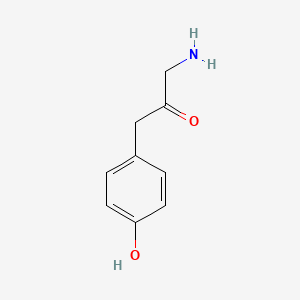
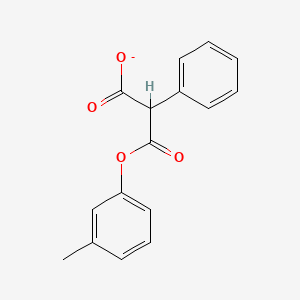
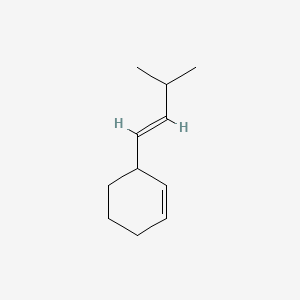
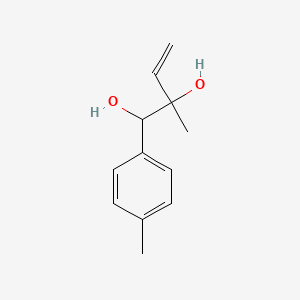
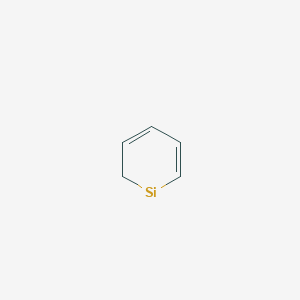
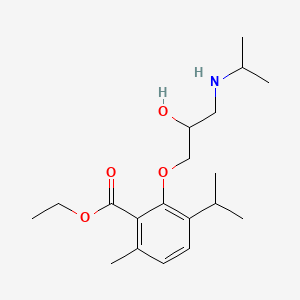

methanone](/img/structure/B14646401.png)
